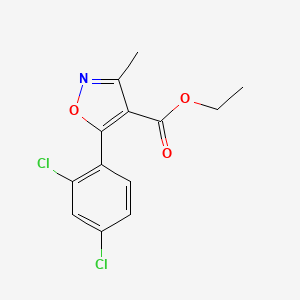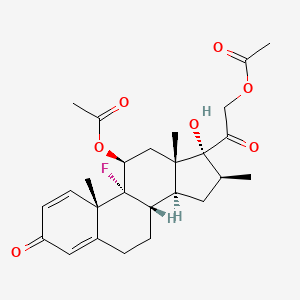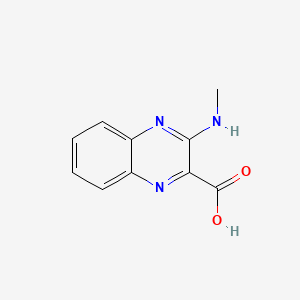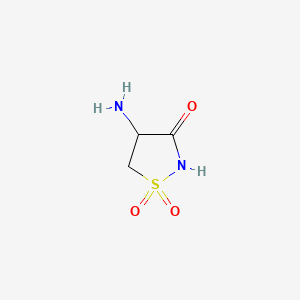
头孢泊肟酯
描述
N-Acetyl Cefpodoxime Proxetil, also known as N-Acetyl Cefpodoxime Proxetil, is a useful research compound. Its molecular formula is C23H29N5O10S2 and its molecular weight is 599.63. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl Cefpodoxime Proxetil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl Cefpodoxime Proxetil including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
头孢泊肟酯是一种口服给药的广谱半合成头孢菌素类抗生素 . 它用于治疗或预防易感菌株引起的感染 .
前药以提高口服生物利用度
头孢泊肟酯本身是一种抗菌活性不佳的物质,在肠壁酯酶的作用下脱酯生成代谢产物头孢泊肟 . 这种前药方法提高了口服生物利用度,使其适合口服给药 .
广谱抗生素
头孢泊肟酯是一种用于口服的广谱β-内酰胺类抗生素 . 它对多种细菌有效,使其成为对抗各种感染的多功能工具 .
研究化学品
头孢泊肟酯被用作研究化学品和分析标准 . 它用于传染病研究,为新药的测试和开发提供基准 .
合成研究
头孢泊肟酯的合成涉及复杂的反应,包括Δ2-异构化 . 对合成工艺的研究可以带来改进的方法来生产这种和其他头孢菌素类抗生素<a aria-label="3: 5. 合成研究 头孢泊肟酯的合成涉及复杂的反应,包括Δ2-异构化3" data-citationid="1f967816-8588-b808-eea9-4b9562770f89-30" h="ID=SERP,5015.1
作用机制
N-Acetyl-cefpodoxime proxetil, also known as 98RN5J68ZW, is a third-generation cephalosporin antibiotic with a broad spectrum of activity against most Gram-positive and Gram-negative bacteria . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
The primary target of N-Acetyl-cefpodoxime proxetil is the penicillin-binding protein 3 (PBP3) found in bacterial cell walls . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria.
Mode of Action
N-Acetyl-cefpodoxime proxetil is a prodrug that is absorbed and de-esterified to its active metabolite, cefpodoxime . The active metabolite binds preferentially to PBP3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell lysis and death.
Pharmacokinetics
N-Acetyl-cefpodoxime proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . Approximately 50% of the administered cefpodoxime dose is absorbed systemically . Over the recommended dosing range, approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo .
Result of Action
The result of N-Acetyl-cefpodoxime proxetil’s action is the death of the bacteria, leading to the resolution of the bacterial infection. It is commonly used to treat acute otitis media, pharyngitis, and sinusitis .
Action Environment
The action of N-Acetyl-cefpodoxime proxetil can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of the drug, enhancing its bioavailability . Furthermore, the drug’s efficacy can be affected by the presence of beta-lactamase enzymes produced by some bacteria, which can inactivate cefpodoxime . Cefpodoxime is stable in the presence of certain beta-lactamases .
生化分析
Biochemical Properties
N-Acetyl-cefpodoxime proxetil interacts with various enzymes and proteins. It is de-esterified in the gastrointestinal tract to its active metabolite, cefpodoxime . The conversion of N-Acetyl-cefpodoxime proxetil to cefpodoxime happens readily in the gastrointestinal tract through esterases . The rate of metabolic degradation of N-Acetyl-cefpodoxime proxetil to cefpodoxime was determined in serum, liver, and intestinal S9 fraction of normal male .
Cellular Effects
N-Acetyl-cefpodoxime proxetil demonstrates strong activity against pathogens frequently associated with the respiratory tract, urinary tract, and skin and soft tissue infections . It is generally well tolerated and demonstrates good therapeutic potential in patients with various common bacterial infections .
Molecular Mechanism
The molecular mechanism of action of N-Acetyl-cefpodoxime proxetil involves the inhibition of cell wall synthesis in bacterial cells . Resistance to cefpodoxime is primarily through hydrolysis by beta-lactamase, alteration of penicillin-binding proteins (PBPs), and decreased permeability .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl-cefpodoxime proxetil over time in laboratory settings have been studied. For example, in a study of the pharmacokinetics of cefpodoxime proxetil, it was found that the maximum concentration (Cmax) and area under the curve (AUC) of cefpodoxime decreased significantly in diabetic rats, attributed to augmented clearance of cefpodoxime .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl-cefpodoxime proxetil vary with different dosages. For example, in adult doses for bronchitis, a 200 mg oral dose is administered every 12 hours for 10 days . In pediatric doses for tonsillitis/pharyngitis, a 5 mg/kg/dose (maximum 100 mg) is administered orally every 12 hours for 5 to 10 days .
Metabolic Pathways
N-Acetyl-cefpodoxime proxetil is involved in various metabolic pathways. It is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . There is minimal metabolism of cefpodoxime in vivo .
Transport and Distribution
N-Acetyl-cefpodoxime proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . Following oral administration, approximately 50% of the administered cefpodoxime dose is absorbed systemically .
Subcellular Localization
As a prodrug, it is absorbed in the gastrointestinal tract and then distributed systemically where it exerts its effects .
属性
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-acetamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O10S2/c1-10(2)36-23(33)38-12(4)37-21(32)17-13(7-34-5)8-39-20-16(19(31)28(17)20)26-18(30)15(27-35-6)14-9-40-22(25-14)24-11(3)29/h9-10,12,16,20H,7-8H2,1-6H3,(H,26,30)(H,24,25,29)/b27-15-/t12?,16-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXUWODPJPCPPD-WMPCKYRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)NC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-15-1 | |
| Record name | N-Acetyl-cefpodoxime proxetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL-CEFPODOXIME PROXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RN5J68ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)

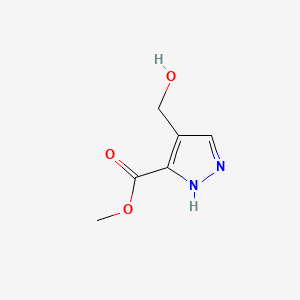
![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)

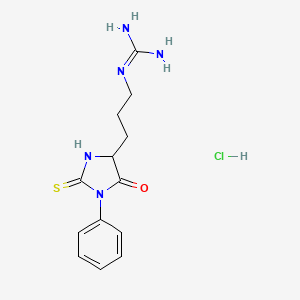
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
